[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
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Overview
Description
“[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid” is an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of “[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid” involves the use of 2-(2,2,2-trifluoroethoxy) bromobenzene, isopropyl borate, and methylTetrahydrofuran . The reaction system is cooled to -15 °C, and 500 mL of isopropylmagnesium chloride in tetrahydrofuran (2.0 M) is added dropwise to the reaction system . The internal temperature is controlled to not more than -10 °C, and the reaction is kept at a low temperature for 1 hour .Molecular Structure Analysis
The molecular formula of “[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid” is C8H8BF3O3 . Its molecular weight is 219.95 . The SMILES string representation of the molecule is OB(C1=CC=CC=C1OCC(F)(F)F)O .Physical And Chemical Properties Analysis
“[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid” is a crystalline powder . It has a melting point of 116°C .Scientific Research Applications
- Role of [2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid :
- For instance, it can be transformed into 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for fluazifop synthesis .
Suzuki–Miyaura Coupling
Organic Synthesis and Pharmaceuticals
Catalytic Ligand for Regioselective Coupling
Fluorinated Pyridine Synthesis
Diverse Arylation Reactions
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . They can form boronate complexes with diols and carboxylates, which are commonly found in biological systems .
Biochemical Pathways
Boronic acids are known to influence various biochemical pathways through their interactions with biological targets .
Pharmacokinetics
The compound’s physical properties such as its crystalline powder form and its molecular weight of 20593 g/mol may influence its bioavailability.
Result of Action
Boronic acids are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid. For instance, the compound should be handled with care to avoid dust formation . It is also recommended to ensure adequate ventilation during its use .
properties
IUPAC Name |
[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c10-7-3-5(16-4-8(11,12)13)1-2-6(7)9(14)15/h1-3,14-15H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJAZJUTJUVASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC(F)(F)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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